4-(4H-1,2,4-triazol-4-yl)benzoic acid

概述

描述

4-(4H-1,2,4-Triazol-4-yl)benzoic acid is an organic compound characterized by the presence of a triazole ring attached to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

作用机制

Target of Action

It is known to be a broad-spectrum pesticide and fungicide , suggesting that it likely interacts with a variety of biological targets.

Mode of Action

As a pesticide and fungicide, it likely disrupts essential biological processes in pests and fungi, leading to their death

Biochemical Pathways

Given its role as a pesticide and fungicide, it likely interferes with pathways critical for the survival and reproduction of pests and fungi .

Result of Action

As a pesticide and fungicide, its primary effect is likely the death of pests and fungi, thereby protecting crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity .

生化分析

Biochemical Properties

The 4-(4H-1,2,4-triazol-4-yl)benzoic acid interacts with various biomolecules in the cell. It has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis

Cellular Effects

This compound has been found to have significant effects on cellular processes. It influences cell function by inhibiting the proliferation of certain cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of apoptosis in cancer cells

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of benzoic acid with sodium hypochlorite under heating conditions. The reaction proceeds through the formation of an intermediate, which is further processed and crystallized to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and other separation techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or triazole ring are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted triazole-benzoic acid compounds .

科学研究应用

4-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:

相似化合物的比较

- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid

- 4,4’-(4-Amino-4H-1,2,4-triazol-3,5-diyl)dibenzonic acid

Comparison: 4-(4H-1,2,4-triazol-4-yl)benzoic acid stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to its similar compounds, it has a distinct triazole ring positioning that influences its interaction with biological targets and its overall stability in chemical reactions .

生物活性

4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS No. 157069-48-2) is a compound that incorporates a triazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, antibacterial effects, and potential applications in medicinal chemistry.

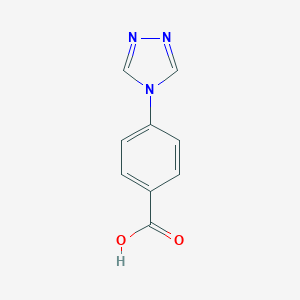

Chemical Structure

The compound features a benzoic acid moiety linked to a 1,2,4-triazole ring. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were evaluated for their cytotoxic effects against various cancer cell lines.

Key Findings

- Cytotoxicity : The hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, which is comparable to the reference drug doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

| Compound | IC50 (MCF-7) | IC50 (HCT-116) | Comparison with Doxorubicin |

|---|---|---|---|

| 2 | 18.7 µM | 25.7 µM | More active |

| 5 | 19.0 µM | 26.0 µM | Comparable |

| 14 | 17.5 µM | 24.0 µM | More active |

| Doxorubicin | 19.7 µM | 22.6 µM | Reference |

- Mechanism of Action : Compounds such as 2 and 14 were found to induce apoptosis in MCF-7 cells, demonstrating their potential as effective anticancer agents through apoptosis pathways .

Antibacterial Activity

The antibacterial properties of triazole derivatives have been extensively studied. While specific data on the antibacterial activity of this compound is limited, related compounds have shown promising results.

Antibacterial Efficacy

Research indicates that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Compound Class | Target Bacteria | MIC Range |

|---|---|---|

| Triazole Derivatives | E. coli, S. aureus | 0.25 - 32 µg/mL |

| Specific Compounds | MRSA | MIC = 0.25 µg/mL |

These compounds often outperform traditional antibiotics like ciprofloxacin and levofloxacin in terms of efficacy against resistant strains .

Case Studies

Several case studies have documented the synthesis and evaluation of triazole-containing compounds:

- Synthesis and Evaluation : A study synthesized a series of triazole benzoic acid hybrids and assessed their anticancer activities using a variety of cell lines . The findings indicated that introducing electron-rich groups significantly enhanced cytotoxicity.

- Antibacterial Screening : Another study focused on the antibacterial effects of triazole derivatives against various bacterial strains, demonstrating their potential as new therapeutic agents .

属性

IUPAC Name |

4-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNDLFQKKMPZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390355 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157069-48-2 | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the structural significance of 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the formation of coordination polymers?

A: this compound, often abbreviated as Htba in the literature, acts as a versatile ligand due to its bifunctional nature. [, , , , ] It possesses both a triazolate group and a carboxyl group, enabling it to coordinate with metal ions in various ways. [, , , , ] This versatility allows the formation of diverse coordination polymers with varying dimensionalities and topologies. [, , , , ]

Q2: What types of structures have been observed in coordination polymers incorporating this compound?

A: Researchers have successfully synthesized a range of architectures using this ligand, including mononuclear motifs, 2D networks with sql topology, and intricate 3D frameworks. [, , ] Notably, interpenetration, where multiple networks interweave without covalent bonding, is a recurring feature in these structures. [, ] For instance, researchers observed a 4-fold interpenetrating 3D net with dia topology in a cadmium-based coordination polymer. []

Q3: Can you elaborate on the photoluminescent properties of coordination polymers containing this compound?

A: Many of these coordination polymers exhibit intriguing photoluminescent behavior, emitting light in the solid state. [, , ] For example, a copper-based coordination polymer exhibited bluish-purple emissions at room temperature. [] Researchers attribute these luminescence properties to the presence of the aromatic ring system and the metal-ligand interactions within the structures. [, , ]

Q4: Are there any studies exploring the catalytic potential of this compound-based coordination polymers?

A: Yes, researchers investigated the catalytic activity of copper-iodide based coordination polymers incorporating this compound. [] They found these materials to be effective catalysts for the degradation of methyl blue, a common dye pollutant. [] This finding highlights the potential of these coordination polymers in environmental remediation applications.

Q5: How does the choice of metal ion influence the properties of the resulting coordination polymer?

A: The selection of the metal ion significantly impacts the final structure and properties of the coordination polymer. [, ] For example, using zinc(II) and cadmium(II) with this compound led to distinct coordination modes and network topologies. [] Additionally, the nature of the metal ion can influence the photoluminescence behavior and catalytic activity of the resulting material. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。